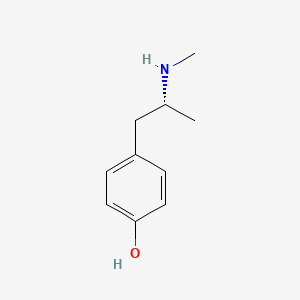

p-Hydroxymethamphetamine, (R)-

Description

Context as a Key Metabolite in Amphetamine-Type Stimulant Biotransformation

(R)-p-Hydroxymethamphetamine is a significant metabolite of R-(-)-methamphetamine. nih.gov The biotransformation of methamphetamine in humans primarily occurs through two main pathways: aromatic hydroxylation and N-demethylation. nih.govoup.com Aromatic hydroxylation of the methamphetamine molecule at the para-position of the phenyl ring results in the formation of p-hydroxymethamphetamine (p-OHMA). nih.govnih.gov This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov

Simultaneously, N-demethylation of methamphetamine produces amphetamine. nih.govoup.com This amphetamine can then be further metabolized to p-hydroxyamphetamine. nih.gov Studies have shown that a greater percentage of a methamphetamine dose is converted to p-hydroxymethamphetamine (around 8–15%) compared to amphetamine (around 2–7%). nih.govnih.govscielo.org.mx Once formed, p-hydroxymethamphetamine can undergo further Phase II metabolism, where it is conjugated with glucuronide or sulfate (B86663) before being excreted in the urine. researchgate.net The detection of p-hydroxymethamphetamine and its conjugates in biological samples serves as reliable evidence of methamphetamine use. oup.commdpi.com

| Parent Compound | Metabolic Pathway | Primary Metabolite | Approximate % of Dose Excreted as Metabolite | Enzyme Involved |

|---|---|---|---|---|

| Methamphetamine | Aromatic Hydroxylation | p-Hydroxymethamphetamine | 8-15% nih.govnih.govscielo.org.mx | CYP2D6 nih.govnih.gov |

| Methamphetamine | N-demethylation | Amphetamine | 2-7% nih.gov | CYP2D6 nih.gov |

Significance of Stereochemistry in Research on p-Hydroxymethamphetamine

Methamphetamine is a chiral compound, existing as two distinct stereoisomers (enantiomers): S-(+)-methamphetamine and R-(-)-methamphetamine. nih.govnih.gov The S-(+) enantiomer is known for its potent central nervous system stimulant effects, while the R-(-) enantiomer has been used in over-the-counter nasal decongestants. nih.govnih.gov This difference in pharmacological activity underscores the importance of stereochemistry.

The metabolism of methamphetamine is stereoselective, meaning the two enantiomers are processed differently in the body. nih.govresearchgate.net Research indicates that the S-(+) enantiomer of methamphetamine is metabolized more rapidly than the R-(-) enantiomer. researchgate.net This stereoselectivity is particularly evident in the N-demethylation pathway, with a significantly greater percentage of a dose being converted to S-(+)-amphetamine compared to R-(-)-amphetamine. nih.gov

In contrast, the formation of p-hydroxymethamphetamine is less affected by the stereochemistry of the parent compound. nih.gov However, a difference is still observed, with studies showing that a smaller percentage of an R-(-)-methamphetamine dose is excreted as R-(-)-p-hydroxymethamphetamine compared to the excretion of S-(+)-p-hydroxymethamphetamine from an S-(+)-methamphetamine dose. nih.gov This suggests that the enzyme CYP2D6 may have a slightly greater affinity for the S-enantiomer. nih.gov Because its formation is less stereoselective than that of amphetamine, p-hydroxymethamphetamine has been suggested as a potentially more stable biomarker for assessing methamphetamine metabolism. nih.gov

| Metabolite | % Excreted from S-(+)-MA Dose | % Excreted from R-(-)-MA Dose | Significance |

|---|---|---|---|

| p-Hydroxymethamphetamine (p-OHMA) | ~11% nih.gov | ~8% nih.gov | Less affected by stereoselectivity. nih.gov |

| Amphetamine (AMP) | ~7% nih.gov | ~2% nih.gov | Highly stereoselective metabolism. nih.gov |

Structure

3D Structure

Properties

CAS No. |

118138-55-9 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-[(2R)-2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m1/s1 |

InChI Key |

SBUQZKJEOOQSBV-MRVPVSSYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)NC |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

p-Hydroxymethamphetamine, (R)-; J444.163J; L-p-Hydroxymethamphetamine; |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Synthesis of R P Hydroxymethamphetamine

Approaches to Enantioselective Synthesis

Several strategies can be employed for the enantioselective synthesis of (R)-p-Hydroxymethamphetamine. These methods often adapt established procedures for the synthesis of chiral phenethylamines.

Synthesis from Chiral Precursors:

One of the most effective methods for obtaining enantiomerically pure compounds is to start from a readily available chiral molecule. For the synthesis of (R)-p-Hydroxymethamphetamine, potential chiral precursors include (R)-alanine and L-tyrosine.

A plausible synthetic route starting from a chiral precursor like (S)-alanine could be adapted from the synthesis of related chiral compounds such as (S)-MDMA. This approach involves converting the chiral amino acid into a corresponding chiral aziridine. The subsequent regioselective ring-opening of the N-tosylaziridine with a suitable organometallic reagent derived from a protected p-hydroxyphenyl group, followed by N-methylation and deprotection, would yield the desired (R)-enantiomer with high enantiopurity. The key step is the copper-catalyzed regioselective ring-opening of the N-tosylaziridine, which has been shown to proceed with high yield and complete regioselectivity in the synthesis of similar compounds nih.gov.

Another potential chiral starting material is L-tyrosine, which possesses the p-hydroxyphenyl moiety and the correct stereocenter at the alpha-carbon relative to the carboxyl group. A synthetic sequence would involve the transformation of the carboxylic acid functionality into the methyl group of the propane (B168953) backbone and the introduction of the N-methyl group.

Reductive Amination with a Chiral Auxiliary:

Reductive amination is a common method for synthesizing amines from ketones. To achieve stereoselectivity, a chiral auxiliary can be employed. For instance, p-hydroxyphenylacetone can be reacted with a chiral amine, such as (R)-N-methyl-1-phenylethylamine, to form a chiral imine or enamine intermediate. Subsequent reduction of this intermediate, followed by the removal of the chiral auxiliary, can yield the desired (R)-p-hydroxymethamphetamine. The success of this method relies on the diastereoselectivity of the reduction step.

Resolution of Racemic Mixtures:

A widely used industrial method for obtaining single enantiomers is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For amphetamines, tartaric acid is a commonly used resolving agent dea.govresearchgate.netmdpi.com.

In this process, a racemic mixture of p-hydroxymethamphetamine would be reacted with an enantiomerically pure chiral acid, such as D-tartaric acid. This reaction forms a pair of diastereomeric salts, ((R)-p-hydroxymethamphetamine)-(D-tartrate) and ((S)-p-hydroxymethamphetamine)-(D-tartrate), which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-p-hydroxymethamphetamine. The efficiency of the resolution depends on factors such as the choice of solvent, temperature, and the molar ratio of the resolving agent researchgate.net.

| Method |

Table 1: Overview of Enantioselective Synthesis Approaches for (R)-p-Hydroxymethamphetamine.

Control and Confirmation of (R)-Configuration in Synthetic Products

Ensuring the stereochemical integrity of the final product is paramount in enantioselective synthesis. A combination of synthetic control measures and rigorous analytical techniques is employed to confirm the absolute configuration and enantiomeric purity of (R)-p-hydroxymethamphetamine.

Control of Stereochemistry:

During the synthesis, the control of stereochemistry is achieved through the choice of the synthetic route. In chiral pool synthesis, the stereochemistry is dictated by the starting material. For instance, starting with (S)-alanine in an aziridine-based synthesis is expected to lead to the (R)-configuration in the final product due to the nature of the nucleophilic ring-opening reaction nih.gov. When using chiral auxiliaries in reductive amination, the stereochemical outcome is controlled by the specific chiral auxiliary and the reaction conditions that favor the formation of one diastereomer over the other.

Confirmation of Stereochemistry:

A variety of analytical techniques are used to confirm the (R)-configuration and determine the enantiomeric excess (e.e.) of the synthesized p-hydroxymethamphetamine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for separating enantiomers. These methods can provide a quantitative measure of the enantiomeric ratio in the final product researchgate.netresearchgate.net. Alternatively, derivatization with a chiral derivatizing reagent to form diastereomers that can be separated on a non-chiral column is also a common practice mdma.ch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), can be used to determine the absolute configuration and enantiomeric purity of chiral amines. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, allowing for their differentiation and quantification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be compared to a known standard or to theoretical calculations to confirm the absolute configuration.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

| Analytical Technique |

Table 2: Analytical Methods for the Confirmation of (R)-Configuration in p-Hydroxymethamphetamine.

The metabolism of methamphetamine in humans is known to be stereoselective, with the formation of p-hydroxymethamphetamine being one of the major metabolic pathways nih.gov. Studies have shown that after administration of racemic methamphetamine, there can be differences in the urinary excretion rates of (R)- and (S)-p-hydroxymethamphetamine, highlighting the importance of having access to pure enantiomeric standards for accurate metabolic and forensic analysis nih.gov.

Metabolic Pathways and Enzymology of R P Hydroxymethamphetamine

Enzymatic Formation of p-Hydroxymethamphetamine

The formation of p-hydroxymethamphetamine from methamphetamine is primarily an oxidative process catalyzed by cytochrome P450 enzymes in the liver.

Role of Cytochrome P450 2D6 (CYP2D6) in Aromatic Hydroxylation

The primary enzyme responsible for the aromatic hydroxylation of methamphetamine to p-hydroxymethamphetamine is Cytochrome P450 2D6 (CYP2D6). researchgate.netderangedphysiology.comnih.gov This enzyme, predominantly found in the liver, catalyzes the addition of a hydroxyl group to the para-position of the phenyl ring of the methamphetamine molecule. psu.edunephropathol.com Studies using human liver microsomes have confirmed the major involvement of CYP2D6 in this specific metabolic reaction. psu.edunih.gov The rate of this 4-hydroxylation reaction is, however, substantially slower than other reactions catalyzed by the same enzyme, such as the demethylenation of MDMA. psu.edunih.gov

The activity of CYP2D6 is subject to genetic polymorphism, which can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.govfrontiersin.org This variation in enzyme activity can influence the rate of p-hydroxymethamphetamine formation. psu.edunih.gov

Stereoselectivity of para-Hydroxylation in Methamphetamine Metabolism

The metabolism of methamphetamine exhibits stereoselectivity, meaning the two enantiomers, (S)-(+)-methamphetamine and (R)-(-)-methamphetamine, are metabolized at different rates. nih.gov While the S-(+)-enantiomer is more potent and commonly abused, the metabolism of the R-(-)-enantiomer also leads to the formation of p-hydroxymethamphetamine. nih.gov

Research indicates that a smaller percentage of R-(-)-methamphetamine is converted to R-(-)-p-hydroxymethamphetamine compared to the conversion of the S-(+)-enantiomer to its corresponding metabolite. researchgate.net Specifically, studies have shown that approximately 8% of a dose of R-(-)-methamphetamine is excreted as R-(-)-p-hydroxymethamphetamine, whereas about 11% of S-(+)-methamphetamine is converted to S-(+)-p-hydroxymethamphetamine. researchgate.net This suggests that the formation of p-hydroxymethamphetamine is enantioselective, with a preference for the S-(+)-isomer. nih.govresearchgate.net

Conjugative Metabolism of p-Hydroxymethamphetamine

Once formed, p-hydroxymethamphetamine undergoes further metabolism through phase II conjugation reactions, primarily sulfation and glucuronidation. These processes increase the water solubility of the metabolite, facilitating its excretion from the body. researchgate.netresearchgate.net

Sulfation Pathways and Conjugate Characterization

In humans, sulfation is the predominant conjugation pathway for p-hydroxymethamphetamine. nih.govtandfonline.com This reaction involves the transfer of a sulfonate group to the hydroxyl group of p-OHMA, forming p-hydroxymethamphetamine-sulfate (p-OHMA-Sul). tandfonline.comnih.gov Studies analyzing the urine of methamphetamine users have consistently found significantly higher concentrations of the sulfate (B86663) conjugate compared to the glucuronide conjugate. nih.govtandfonline.comnih.gov The ratio of sulfate to glucuronide (S/G ratio) in human urine has been observed to range from 2.2 to 37.1. nih.govtandfonline.com The presence of p-OHMA-Sul has also been confirmed in the blood of methamphetamine users, where its levels were much higher than those of the glucuronide conjugate. researchgate.net

Glucuronidation Pathways and Conjugate Characterization

Glucuronidation is another, albeit less significant in humans, phase II metabolic pathway for p-hydroxymethamphetamine. nih.govtandfonline.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the hydroxyl group of p-OHMA, resulting in the formation of p-hydroxymethamphetamine-glucuronide (p-OHMA-Glu). tandfonline.comnih.gov The synthesis and characterization of p-OHMA-Glu have been described in the scientific literature. researchgate.netnih.gov

While sulfation is the major route in humans, there is a notable species variation. In rats, for instance, glucuronidation is the primary conjugation pathway for p-OHMA, with over 99% of the conjugated metabolite excreted as the glucuronide. nih.govtandfonline.com

Comparative In Vitro and In Vivo Conjugation Profiles Across Species

The metabolic conjugation of (R)-p-hydroxymethamphetamine, a primary phase I metabolite of methamphetamine, exhibits significant variation across different species. These differences are observed in both in vitro and in vivo studies, primarily in the balance between the two main conjugation pathways: glucuronidation and sulfation.

In Vivo Conjugation Profiles

In vivo studies, which examine metabolic processes within a living organism, have revealed stark contrasts in the conjugation of p-hydroxymethamphetamine (p-OHMA), particularly between humans and rats.

Human Studies: In humans, the predominant pathway for the conjugation of p-OHMA is sulfation. tandfonline.com Analysis of urine from methamphetamine users shows that p-hydroxymethamphetamine-sulfate (p-OHMA-Sul) is present in significantly higher concentrations than p-hydroxymethamphetamine-glucuronide (p-OHMA-Glu). tandfonline.comnih.gov The ratio of sulfate to glucuronide (S/G ratio) in human urine has been observed to range from 2.2 to 37.1. tandfonline.comnih.gov Similarly, studies on human blood samples have confirmed that sulfate conjugates of p-OHMA are found at much higher levels than glucuronide conjugates. researchgate.net The molar conjugation percentage in blood, which represents the combined total of sulfated and glucuronidated p-OHMA relative to the total amount of p-OHMA (conjugated and unconjugated), has been found to be high, with an average of 85.0% in one study. researchgate.net

Animal Studies: In contrast to humans, rats primarily utilize glucuronidation for the conjugation of p-OHMA. tandfonline.comtandfonline.com In vivo studies have demonstrated that almost all of the conjugated p-OHMA excreted in rat urine (over 99%) is in the form of the glucuronide. tandfonline.comnih.gov This highlights a significant species-dependent difference in the metabolic fate of this compound. tandfonline.com

Furthermore, investigations into the stereochemistry of p-OHMA conjugation in male Sprague-Dawley rats have indicated slight stereoselectivity. Following administration of racemic p-OHMA, a slightly higher percentage of the conjugated D-enantiomer (57%) was recovered in the urine compared to the conjugated L-enantiomer (52%). nih.gov

The following table summarizes the in vivo conjugation profiles of p-hydroxymethamphetamine in humans and rats.

| Species | Primary Conjugation Pathway | Key Findings |

| Human | Sulfation | - Sulfate to glucuronide ratio in urine ranges from 2.2 to 37.1. tandfonline.comnih.gov- p-OHMA-Sulfate concentrations are significantly higher than p-OHMA-Glucuronide in both urine and blood. tandfonline.comnih.govresearchgate.net |

| Rat | Glucuronidation | - Over 99% of conjugated p-OHMA in urine is the glucuronide form. tandfonline.comnih.gov- Slight stereoselectivity observed, with more conjugated D-OHMAP recovered than L-OHMAP. nih.gov |

In Vitro Conjugation Profiles

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, often utilize liver microsomes to investigate metabolic pathways. These studies have supported the in vivo findings regarding species differences in p-OHMA conjugation.

Human Liver Microsomes: In vitro experiments using human liver microsomes have been employed to study the metabolism of various compounds, including the precursors to p-OHMA. nih.govfrontiersin.org While direct comparative data for p-OHMA conjugation in human liver microsomes is not extensively detailed in the provided context, the in vivo data strongly suggests that sulfotransferases (SULTs) are more active towards p-OHMA than UDP-glucuronosyltransferases (UGTs) in humans.

Rat Liver Microsomes: Similarly, rat liver microsomes have been used to explore the metabolic pathways of related compounds. nih.gov The in vivo data from rats, which shows a strong preference for glucuronidation, indicates that UGTs in rat liver are highly efficient at conjugating p-OHMA. tandfonline.comnih.gov

The table below provides a comparative overview of the expected in vitro conjugation of p-hydroxymethamphetamine based on in vivo outcomes.

| Preparation | Expected Primary Conjugation Pathway | Supporting Evidence |

| Human Liver Microsomes | Sulfation | - In vivo data consistently shows sulfation as the major pathway in humans. tandfonline.comnih.govresearchgate.net |

| Rat Liver Microsomes | Glucuronidation | - In vivo studies in rats demonstrate that over 99% of conjugated p-OHMA is the glucuronide. tandfonline.comnih.gov |

Pharmacokinetics and Disposition of R P Hydroxymethamphetamine in Preclinical Models

Absorption and Distribution Studies in Animal Systems

Following systemic exposure in animal models, p-hydroxymethamphetamine (p-OHMA) distributes into numerous organs. nih.gov Positron emission tomography (PET) studies have shown that methamphetamine and its metabolites, including p-OHMA, accumulate to a high degree in the kidney. nih.gov

In male Sprague-Dawley rats administered a racemic mixture of p-OHMA, the disposition kinetics were investigated. The steady-state volume of distribution (Vss) showed slight stereoselectivity, with values of 4.23 L/kg for the D-enantiomer (corresponding to (R)-p-hydroxymethamphetamine) and 3.15 L/kg for the L-enantiomer. nih.govarizona.edu These findings indicate extensive distribution of the compound into tissues. nih.govarizona.edu Animal studies have consistently shown that methamphetamine and its metabolites are distributed throughout many organs. nih.gov

Transporter-Mediated Disposition of p-Hydroxymethamphetamine

The disposition of p-OHMA is significantly influenced by drug transporters, which mediate its movement across cellular membranes in key organs like the liver and kidneys. nih.govnih.gov As a cation at physiological pH, its handling is largely dependent on organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters. nih.gov

Studies using cell lines that stably express human transporters have demonstrated that p-OHMA is a substrate for and an inhibitor of human organic cation transporters 1, 2, and 3 (hOCT1, hOCT2, and hOCT3). nih.govnih.govdoi.org In contrast to its parent compound, methamphetamine, which is not a substrate for hOCT1 or hOCT3, p-OHMA is transported by all three isoforms. nih.govdoi.org The para-hydroxyl group on the molecule is suggested to be a key feature for this broader transport selectivity, particularly for hOCT1. doi.org

The three main OCT isoforms play distinct roles in the uptake of p-OHMA in different tissues.

hOCT1 : As the major OCT isoform in the liver, hOCT1 is involved in the hepatic transport and uptake of p-OHMA. nih.govdoi.org

hOCT2 : This transporter is predominantly expressed in the kidney, where it mediates the uptake of organic cations from the blood into proximal tubule cells, representing the first step in active renal secretion. nih.govnih.gov The interaction with hOCT2 is a critical component of the renal elimination pathway for p-OHMA. doi.org

hOCT3 : This transporter is more broadly expressed and contributes to p-OHMA disposition in various tissues. nih.gov For instance, OCT3 mediates both the uptake from the blood into secretory cells and the subsequent efflux of organic cations in salivary glands. nih.gov

Kinetic studies have characterized the transport of p-OHMA by these transporters. Transport by hOCT1 and hOCT3 followed standard Michaelis-Menten kinetics, while hOCT2 exhibited sigmoidal kinetics, suggesting cooperativity or the presence of multiple binding sites. doi.org

Table 1: Kinetic Parameters for p-Hydroxymethamphetamine Transport by Human Organic Cation Transporters (hOCTs)

| Transporter | Kinetic Model | Apparent Km (μM) | K1/2 (μM) | Hill Slope |

|---|---|---|---|---|

| hOCT1 | Michaelis-Menten | 14.5 ± 8.7 | - | - |

| hOCT2 | Sigmoidal | - | 31.8 ± 9.3 | 1.64 ± 0.15 |

| hOCT3 | Michaelis-Menten | 53.3 ± 6.2 | - | - |

Data derived from in vitro studies using stably expressing cell lines. doi.org

p-OHMA also acts as an inhibitor of these transporters. It was found to be a more potent inhibitor of hOCT1 compared to other transporters. nih.gov

Table 2: Inhibitory Potency (IC50) of p-Hydroxymethamphetamine on Human Transporters

| Transporter | IC50 (μM) |

|---|---|

| hOCT1 | 11.2 ± 3.48 |

| hOCT2 | 68.1 ± 13.9 |

| hOCT3 | > 100 |

| hMATE1 | 82.2 ± 16.9 |

| hMATE2-K | > 100 |

Data represents the concentration required to inhibit 50% of metformin (B114582) uptake by the respective transporter. nih.gov

Following uptake into renal tubular cells by OCT2, the secretion of cationic drugs into the urine is completed by MATE transporters located on the apical membrane. nih.govnih.gov In vitro studies have confirmed that p-OHMA is a substrate for hMATE1. nih.govnih.govdoi.org However, it is not transported by hMATE2-K. nih.govnih.govdoi.org This indicates the involvement of the renal OCT2/MATE1 pathway in the active tubular secretion and elimination of p-OHMA. doi.org

The expression of specific transporters in different tissues leads to the selective accumulation of p-OHMA. The high expression of OCT2 and MATE1 in the kidney facilitates the high accumulation and subsequent secretion of p-OHMA in this organ. nih.govnih.gov

Studies in mice have demonstrated the specific role of Oct3 in tissue distribution. In knockout mice lacking the Oct3 transporter (Oct3-/-), the concentration of p-OHMA in the salivary glands was significantly lower—with an approximately 50% reduction in tissue area under the curve (AUC)—compared to wild-type mice. nih.gov This provides direct in vivo evidence that Oct3 actively transports p-OHMA from the blood into the salivary glands, leading to its accumulation in this tissue. nih.gov

Interactions with Organic Cation Transporters (OCTs)

Elimination and Excretion Patterns in Animal Models

Renal excretion is a primary route of elimination for p-OHMA. nih.gov Studies in male Sprague-Dawley rats following intravenous administration of racemic p-OHMA provided detailed insights into its elimination. The clearance of D-OHMAP ((R)-p-hydroxymethamphetamine) was slightly but significantly greater than that of the L-enantiomer (93.5 mL/min/kg vs. 83.9 mL/min/kg). nih.govarizona.edu

The primary route of excretion was urine, with recovery of both unchanged and conjugated forms of the compound. nih.govarizona.edu A slight stereoselectivity was observed in the urinary excretion pattern. Rats excreted a higher percentage of the unchanged L-enantiomer compared to the D-enantiomer. nih.govarizona.edu Conversely, a greater proportion of the D-enantiomer was recovered as a conjugated metabolite. nih.govarizona.edu In rats, p-OHMA is almost exclusively conjugated with glucuronic acid, with over 99% of the conjugated form being p-OHMA-glucuronide. researchgate.net This highlights a significant species variation, as sulfation is the predominant conjugation pathway in humans. researchgate.net Notably, the N-demethylation product, p-hydroxyamphetamine, was not detected in the serum or urine of rats administered p-OHMA, indicating this metabolic pathway is not significant for the elimination of p-OHMA itself in this model. nih.govarizona.edu

Table 3: Elimination and Excretion Parameters of p-Hydroxymethamphetamine Enantiomers in Male Sprague-Dawley Rats

| Parameter | D-OHMAP ((R)-enantiomer) | L-OHMAP ((S)-enantiomer) |

|---|---|---|

| Clearance (mL/min/kg) | 93.5 | 83.9 |

| Steady-State Volume of Distribution (L/kg) | 4.23 ± 1.76 | 3.15 ± 0.84 |

| % of Dose Excreted Unchanged in Urine | 29% | 34% |

| % of Dose Excreted as Conjugate in Urine | 57% | 52% |

Data from intravenous administration of racemic p-hydroxymethamphetamine. nih.govarizona.edu

Neurochemical and Pharmacological Mechanisms of R P Hydroxymethamphetamine Preclinical Focus

Interactions with Monoaminergic Systems

The primary mechanism of action for methamphetamine, the parent compound of (R)-p-hydroxymethamphetamine, involves its potent interaction with monoaminergic systems, functioning as a serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) releasing agent. wikipedia.org It exhibits a significantly higher affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT). d-nb.info While direct studies on (R)-p-hydroxymethamphetamine are sparse, the pharmacology of closely related compounds provides a framework for its potential interactions.

Modulation of Dopaminergic Neurotransmission

Direct evidence detailing the effects of (R)-p-hydroxymethamphetamine on dopaminergic neurotransmission is not extensively available in the current body of scientific literature. However, research on the related compound p-hydroxyamphetamine (PHA) has shown that it is more effective than its parent compound, p-methoxyamphetamine (PMA), at inducing the release of dopamine and inhibiting its uptake in the rat striatum. nih.gov Furthermore, studies using mouse forebrain synaptosomes demonstrated that p-hydroxyamphetamine significantly reduces the uptake of dopamine. nih.gov Methamphetamine itself is known to be taken up by the dopamine transporter (DAT), leading to the release of dopamine from vesicles into the cytoplasm and subsequently into the synaptic cleft. nih.gov

Modulation of Serotonergic Neurotransmission

Specific data on the modulation of the serotonergic system by (R)-p-hydroxymethamphetamine is limited. For the related compound p-hydroxyamphetamine (PHA), it has been identified as a serotonin-releasing agent. wikipedia.org In comparative studies, PHA was found to be an equipotent inhibitor of serotonin (5-HT) uptake when compared to PMA. nih.gov Additionally, research has shown that p-hydroxyamphetamine reduces the uptake of 5-HT in mouse forebrain synaptosomes. nih.gov The parent compound, methamphetamine, generally displays a much lower affinity for the serotonin transporter (SERT) compared to DAT and NET. d-nb.info

Molecular and Cellular Mechanisms of Action

The molecular interactions of amphetamine derivatives are complex, often involving direct engagement with transporters and enzymes that regulate monoamine concentrations.

Enzyme Inhibition (e.g., Monoamine Oxidase Type A)

There is no direct evidence available concerning the inhibition of Monoamine Oxidase Type A (MAO-A) by (R)-p-hydroxymethamphetamine. However, extensive research has been conducted on p-hydroxyamphetamine (p-OHA), a metabolite of amphetamine. Studies have shown that p-OHA is a selective and competitive inhibitor of the A-form of monoamine oxidase (MAO-A) in brain homogenates from rats and mice. nih.gov This inhibition was found to be reversible. nih.gov It was also noted that p-OHA is a more potent inhibitor of MAO-A than its subsequent metabolite, p-hydroxynorephedrine. nih.gov MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin and norepinephrine. criver.com

Receptor and Transporter Binding Specificity

Specific binding affinity data for (R)-p-hydroxymethamphetamine at monoamine transporters and receptors are not available in the reviewed literature. For context, the inhibitory constants (Ki) for the parent compound, methamphetamine, at monoamine transporters have been established, demonstrating a clear preference for the norepinephrine and dopamine transporters over the serotonin transporter.

| Compound | Transporter | Species | Ki (μM) | Reference |

|---|---|---|---|---|

| Methamphetamine | hNET | Human | 0.09 | d-nb.info |

| Methamphetamine | hDAT | Human | 0.45 | d-nb.info |

| Methamphetamine | hSERT | Human | 34.99 | d-nb.info |

| Methamphetamine | mNET | Mouse | 0.07 | d-nb.info |

| Methamphetamine | mDAT | Mouse | 0.59 | d-nb.info |

| Methamphetamine | mSERT | Mouse | 22.25 | d-nb.info |

While direct binding data is lacking, one study on the disposition of methamphetamine and its metabolites found that p-hydroxymethamphetamine (p-OHMA) is transported by several organic cation transporters, including hOCT1, hOCT2, hOCT3, and hMATE1.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Activation of TAAR1 by agonists generally attenuates the behavioral and neurochemical effects of psychostimulants, suggesting a regulatory or "rheostat" role for this receptor in monoaminergic systems. nih.govplos.org Studies using TAAR1 knockout mice have shown that these animals exhibit potentiated responses to methamphetamine, including enhanced drug-seeking behaviors, highlighting the receptor's importance in modulating stimulant effects. acs.orgnih.gov

Research into the stereoselectivity of TAAR1 reveals that the receptor's response can differ between enantiomers of amphetamine-related compounds, although this can be species-dependent. For instance, studies on rat TAAR1 (rTAAR1) expressed in human embryonic kidney (HEK)-293 cells have demonstrated that p-hydroxyamphetamine (POHA), the N-demethylated analog of p-hydroxymethamphetamine, stimulates cAMP production, indicating agonistic activity. researchgate.net While specific data for the (R)-enantiomer of p-hydroxymethamphetamine at TAAR1 is not extensively detailed in isolation, the general mechanism involves the binding of the ligand to the receptor, initiating a G-protein signaling cascade that can influence dopamine transporter (DAT) function and neuronal firing rates. nih.govacs.org The molecular interaction involves the amine group of the ligand forming a salt-bridge with a conserved aspartate residue (D1033.32) within the receptor's binding pocket. acs.org

| Receptor | Ligand | Effect | Signaling Pathway | Reference |

| TAAR1 | Methamphetamine (general) | Agonism | Gs-protein activation, cAMP production | plos.orgacs.org |

| TAAR1 | p-Hydroxyamphetamine (POHA) | Agonism | cAMP production | researchgate.net |

| TAAR1 | TAAR1 Agonists | Attenuation of psychostimulant effects | Modulation of dopamine transmission | nih.govnih.gov |

Monoamine Transporter Reuptake and Release Mechanisms

(R)-p-Hydroxymethamphetamine, like other amphetamine-type compounds, interacts with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). wikipedia.orgnih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. nih.gov

Amphetamine-related molecules function as transporter substrates. They are recognized and transported into the neuron by the monoamine transporters. wikipedia.org Once inside, they disrupt the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters (DAT, NET, SERT). wikipedia.org This reversal of transporter function, known as efflux or release, causes a significant, non-vesicular flood of monoamine neurotransmitters into the synapse, leading to a potent increase in extracellular neurotransmitter concentrations. wikipedia.orgnih.govresearchgate.net This combined action of reuptake inhibition (by competing with endogenous monoamines for the transporter) and potent release is the primary mechanism for the psychostimulant effects of this class of compounds. wikipedia.org

The interaction is complex and not fully understood, but it is known to involve the ligand binding to the transporter's substrate recognition site and inducing conformational changes that favor reverse transport. nih.govvcu.edu

| Transporter | Action of Amphetamine-like Compounds | Consequence | Reference |

| DAT, NET, SERT | Substrate for transport, competitive reuptake inhibition | Decreased clearance of synaptic monoamines | wikipedia.orgnih.gov |

| DAT, NET, SERT | Induction of reverse transport (efflux) | Massive, non-vesicular release of monoamines into the synapse | wikipedia.orgnih.gov |

| VMAT2 | Disruption of vesicular storage | Increased cytosolic monoamine concentration available for efflux | wikipedia.org |

Structure-Activity Relationship (SAR) Studies of (R)-p-Hydroxymethamphetamine

The structure–activity relationship (SAR) describes how the chemical structure of a molecule relates to its biological activity. wikipedia.org For (R)-p-hydroxymethamphetamine, specific structural features, including its stereochemistry and the presence of a hydroxyl group on the aromatic ring, are critical determinants of its pharmacological profile.

Stereochemical Influence on Pharmacological Activity

Stereochemistry plays a profound role in the action of many drugs, as biological systems like receptors and enzymes are chiral and can interact differently with different enantiomers. ankara.edu.trijpsjournal.comnih.gov A molecule with a single chiral center, such as p-hydroxymethamphetamine, exists as two enantiomers: (R)- and (S)-. These enantiomers can have distinct pharmacokinetic and pharmacodynamic properties. ankara.edu.trnih.gov

For amphetamine and its derivatives, the (S)-enantiomer is generally more potent as a central nervous system stimulant, primarily due to its stronger effects on the dopamine system. researchgate.net The (R)-enantiomer, often referred to as the levo- or (-)-isomer, typically exhibits less central activity but may retain more peripheral effects. nih.gov Preclinical studies have shown that the disposition and metabolism of p-hydroxymethamphetamine enantiomers can be stereoselective. In rats, for example, the clearance of the D- (or S-) enantiomer of p-hydroxymethamphetamine was found to be slightly but significantly greater than that of the L- (or R-) enantiomer. nih.gov

This stereoselectivity extends to receptor interactions. Studies on TAAR1 have shown species-dependent differences in the receptor's response to amphetamine isomers. researchgate.net While both enantiomers of a chiral drug may bind to the same site, the affinity and efficacy can vary significantly, leading to different biological outcomes. nih.govdoi.org The specific configuration of the atoms around the chiral carbon dictates the three-dimensional shape of the molecule, which in turn governs how well it fits into and activates its biological target. ankara.edu.tr For adrenergic agonists, the hydroxyl-substituted carbon must be in the R configuration for maximal direct activity. gpatindia.com

| Feature | (R)-Enantiomer | (S)-Enantiomer | Reference |

| General CNS Activity | Typically less potent | Generally more potent | researchgate.netnih.gov |

| Metabolism (Rats) | Slightly lower clearance | Slightly higher clearance | nih.gov |

| Receptor Interaction | Can exhibit different affinity and efficacy compared to the (S)-enantiomer | Can exhibit different affinity and efficacy compared to the (R)-enantiomer | researchgate.netnih.gov |

Impact of Aromatic Hydroxylation on Molecular Interactions

The addition of a hydroxyl (-OH) group to the aromatic ring of methamphetamine, creating p-hydroxymethamphetamine, significantly alters its properties and molecular interactions. nih.gov Aromatic hydroxylation is a common metabolic transformation for drugs containing a phenyl group, typically catalyzed by cytochrome P450 enzymes. nih.goviunajaf.edu.iq

This structural change has two primary consequences:

Pharmacokinetic Effects : The hydroxyl group dramatically increases the polarity and water solubility of the molecule. nih.govnih.gov This facilitates further metabolism (e.g., conjugation with glucuronic acid or sulfate) and enhances renal excretion, generally leading to a shorter duration of action compared to the parent compound, methamphetamine. nih.govresearchgate.net

Pharmacodynamic Effects : The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for new or altered interactions with biological targets like receptors and transporters. nih.govnih.gov The position of the hydroxyl group is critical. For adrenergic agonists, a hydroxyl group at the 4' (para) position is often preferred to retain activity. gpatindia.com This group can modify the binding affinity and efficacy of the molecule at its target site. nih.gov For example, the hydroxyl group in p-hydroxymethamphetamine could potentially form a hydrogen bond with residues in the binding pockets of TAAR1 or monoamine transporters, which would be an interaction unavailable to the non-hydroxylated parent compound, methamphetamine. acs.org This modification can lead to a retention, enhancement, or attenuation of pharmacological activity relative to the parent drug. nih.gov

| Structural Feature | Parent Compound (Methamphetamine) | Metabolite ((R)-p-Hydroxymethamphetamine) | Effect of Hydroxylation | Reference |

| Aromatic Ring | Phenyl group | p-Hydroxyphenyl group | Introduction of a polar -OH group | nih.goviunajaf.edu.iq |

| Polarity | Lower | Higher | Increased water solubility, facilitates excretion | nih.govnih.gov |

| Receptor Binding | Primarily hydrophobic and electrostatic interactions | Potential for additional hydrogen bonding via the -OH group | Altered binding affinity and/or efficacy | acs.orgnih.gov |

Advanced Analytical Methodologies for R P Hydroxymethamphetamine Research

Enantioselective Chromatographic Techniques

Enantioselective chromatography is the cornerstone for the separation of chiral molecules like p-hydroxymethamphetamine. This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to their separation. This can be accomplished either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. eijppr.comchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of amphetamine-type substances and their metabolites. dea.gov The direct method, employing a chiral stationary phase (CSP), is the most common approach. eijppr.com

Macrocyclic glycopeptide-based CSPs, such as those using vancomycin (B549263) (e.g., Astec® CHIROBIOTIC® V2), have proven effective for the separation of amines like methamphetamine and its metabolites. These CSPs are highly compatible with mass spectrometric detection and are robust enough for repeated injections of biological samples. The separation mechanism is complex, involving multiple interactions such as ionic, hydrogen bonding, and inclusion complexing between the analyte and the chiral selector. Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are also highly effective and can be used in various modes, including normal-phase and reversed-phase, offering broad applicability for a diverse range of compounds. eijppr.comchromatographyonline.com

An alternative to direct separation is the indirect method, which involves pre-column derivatization with a chiral derivatizing reagent (CDR). nih.gov For instance, 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent) can be used to convert the enantiomers of methamphetamine and its metabolites into diastereomers, which can then be separated on a standard achiral C18 column. nih.govrestek.com This approach allows for the use of more common and less expensive reversed-phase columns. nih.gov A highly sensitive HPLC method with fluorescence detection has been developed for determining the enantiomers of methamphetamine and its metabolites, including p-hydroxymethamphetamine, in urine after derivatization. rsc.org

Table 1: Chiral HPLC Methodologies for Methamphetamine and Metabolites

| Analytical Technique | Chiral Selector/Reagent | Key Findings |

|---|---|---|

| HPLC with Fluorescence Detection | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Detection limits of 2.8–8.8 fmol per 5 µl injection. rsc.org |

| LC-MS/MS | Marfey's reagent (CDR) | Linear range of 1-500 μg/L for enantiomers in plasma and oral fluid. nih.gov |

| LC-MS | Astec® CHIROBIOTIC® V2 (CSP) | Optimized method provided a limit of quantification (LOQ) of less than 12.5 ng/mL. sigmaaldrich.com |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the enantiomeric analysis of p-hydroxymethamphetamine. This method typically relies on the indirect approach, where the enantiomers are derivatized with a chiral reagent to form diastereomers. researchgate.net These diastereomeric derivatives can then be separated on a conventional achiral capillary column. acs.org

Common chiral derivatizing agents for primary and secondary amines include trifluoroacetyl-l-prolyl chloride (L-TPC) and (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA). researchgate.netacs.orgoup.comgtfch.org The hydroxyl group of p-hydroxymethamphetamine must be protected prior to N-acylation, often through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.org This derivatization process allows for the successful separation and quantification of the enantiomers. acs.org

The use of derivatization is advantageous as it can improve the chromatographic properties and produce unique, high molecular weight fragments that aid in mass spectrometric identification and quantification. gcms.cz However, derivatization reagents can be harsh and potentially reduce the lifetime of the GC column. gcms.cz Despite this, GC-MS methods coupled with chiral derivatization are widely used in forensic and toxicological analysis for quantifying the percentages of d- and l-enantiomers. oup.com

Table 2: Chiral Derivatizing Agents for GC-MS Analysis

| Chiral Derivatizing Agent | Analyte Group | Key Features |

|---|---|---|

| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) | Amphetamines, Phenol alkylamines, Hydroxyamines | Forms stable diastereomers; requires prior silylation of hydroxyl groups. acs.org |

| Trifluoroacetyl-l-prolyl chloride (L-TPC) | Amphetamine derivatives, Cathinone derivatives | Commonly used for primary and secondary amines; allows for successful resolution of enantiomers. researchgate.net |

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantioseparation of p-hydroxymethamphetamine without the need for derivatization. dea.gov In this technique, a chiral selector is added directly to the background electrolyte (BGE). semanticscholar.org Cyclodextrins (CDs) and their derivatives are the most widely and successfully used chiral selectors for this purpose due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. nih.govbme.hunih.gov

A variety of cyclodextrins, including neutral (like hydroxypropyl-β-cyclodextrin) and charged (like sulfated β-cyclodextrin), can be used to optimize the separation. dea.govresearchgate.net In some cases, a mixture of two different cyclodextrins can enhance enantioseparation selectivity where a single cyclodextrin (B1172386) is insufficient. nih.govnih.gov

A CE-mass spectrometry method has been developed for the simultaneous chiral determination of methamphetamine and its metabolites, including p-hydroxymethamphetamine, in urine. nih.gov This method utilized a mixture of β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector, achieving a detection limit of 0.05 µg/ml for the enantiomers of p-hydroxymethamphetamine. nih.gov The high resolving power of CE is particularly advantageous for identifying chiral trace components in samples with skewed enantiomeric ratios. dea.govresearchgate.net

Table 3: Chiral Selectors in Capillary Electrophoresis for Methamphetamine Metabolites

| Chiral Selector(s) | Analytes | Detection Limit (pOHMA enantiomers) |

|---|---|---|

| Hydroxypropyl-β-cyclodextrin | Methamphetamine, Amphetamine, Ephedrine, Pseudoephedrine | Not specified |

| β-cyclodextrin and Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Methamphetamine, Amphetamine, Dimethylamphetamine, p-hydroxymethamphetamine | 0.05 µg/ml nih.gov |

| Sulfated β-cyclodextrin | Amphetamine, Methamphetamine, Ephedrine, Pseudoephedrine, Norephedrine | Not specified |

| Heptakis(2,6-diacethyl-6-sulfato)-β-cyclodextrin | Methamphetamine, Amphetamine, Dimethylamphetamine, Ephedrine, Norephedrine, Methylephedrine | Not specified |

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and rapid alternative to HPLC for enantioselective analysis. dea.govresearchgate.netchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which allows for faster separations with high efficiency due to the low viscosity and high diffusivity of the mobile phase. researchgate.netafmps.be

This technique is well-suited for the separation of methamphetamine enantiomers and related compounds using chiral stationary phases, particularly those based on polysaccharides like cellulose and amylose. dea.govnih.govresearchgate.net The optimization of SFC methods involves adjusting parameters such as the co-solvent, additives, back pressure, and temperature to achieve the desired resolution. researchgate.netnih.govresearchgate.net

For the chiral analysis of methamphetamine, ethanol (B145695) is often used as a co-solvent with an additive like cyclohexylamine (B46788) (CHA) to achieve full resolution of the enantiomers. dea.gov Chiral SFC is considered a promising method for forensic applications due to its speed and reliability. nih.govresearchgate.netconsensus.app An ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) method has been developed for the enantiomeric separation and quantification of amphetamine, demonstrating the high throughput capabilities of the technique with run times as short as four minutes. nih.gov

Table 4: Comparison of Chromatographic Techniques for Chiral Separation

| Technique | Primary Mode of Separation | Common Chiral Selector/Phase | Advantages |

|---|---|---|---|

| HPLC | Direct (CSP) or Indirect (Derivatization) | Polysaccharide, Macrocyclic Glycopeptide | Robust, versatile, widely applicable. eijppr.com |

| GC-MS | Indirect (Derivatization) | Chiral Derivatizing Agents (e.g., L-TPC, MTPA) | High sensitivity, provides structural information. acs.orgoup.com |

| CE | Direct (Selector in BGE) | Cyclodextrins | High efficiency, no derivatization needed, small sample volume. dea.govnih.gov |

| SFC | Direct (CSP) | Polysaccharide (Cellulose, Amylose) | Fast analysis, high efficiency, reduced solvent consumption. dea.govresearchgate.netchromatographyonline.com |

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides the high selectivity and sensitivity required for the definitive identification and quantification of drug metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for drug metabolite profiling and quantification. technologynetworks.commsmetrix.com It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. technologynetworks.com This technique is particularly well-suited for the analysis of polar compounds like p-hydroxymethamphetamine and its conjugates, as it often does not require derivatization. researchgate.net

LC-MS/MS methods have been developed and validated for the simultaneous determination of methamphetamine and its metabolites, including p-hydroxymethamphetamine (p-OHMA), in various biological samples like plasma and blood. researchgate.netresearchgate.netelsevierpure.com These methods can also quantify the conjugated forms of metabolites, such as p-OHMA-glucuronide and p-OHMA-sulfate. researchgate.netelsevierpure.com

In a study of methamphetamine users' blood, the concentrations of p-OHMA, p-OHMA-glucuronide, and p-OHMA-sulfate were determined using LC-MS/MS. researchgate.net The results showed that the conjugated metabolites often represented a significant portion of the total p-OHMA present, with the molar conjugation percentage ranging from 64.9% to 100% in most specimens. researchgate.net The high sensitivity of LC-MS/MS allows for the detection of trace amounts of these compounds, with lower limits of quantitation often in the low ng/mL range. researchgate.netsemanticscholar.orgnih.gov

Table 5: LC-MS/MS Method for p-Hydroxymethamphetamine and its Conjugates in Blood

| Analyte | Concentration Range in MA Users' Blood (n=11) | Average Molar Conjugation % (n=10) |

|---|---|---|

| p-hydroxymethamphetamine (p-OHMA) | <1.0 to 131 ng/ml | 85.0% ± 12.0% researchgate.net |

| p-OHMA-glucuronide | <2.0 to 46.7 ng/ml | |

| p-OHMA-sulfate | 3.8 to 495 ng/ml |

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the structural elucidation of (R)-p-Hydroxymethamphetamine and its metabolites. measurlabs.comresearchgate.netresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of the elemental composition of a molecule. researchgate.netresearchgate.net This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the context of (R)-p-Hydroxymethamphetamine research, HRMS is instrumental in identifying and confirming the structure of metabolites in complex biological matrices. For instance, liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS-MS) has been successfully employed to identify conjugates of p-hydroxymethamphetamine, such as its glucuronide and sulfate (B86663) forms, in the urine of methamphetamine users. nih.gov The enhanced resolution of HRMS instrumentation also allows for the generation of detailed fragmentation patterns, which further aids in the precise prediction of chemical formulas and comparison with spectral databases for unambiguous identification. researchgate.netresearchgate.net

The general workflow of an HRMS analysis involves the introduction of a sample into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected. measurlabs.com Time-of-flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common types of mass analyzers that provide high-resolution data. researchgate.netresearchgate.net

Table 1: Key Features of High-Resolution Mass Spectrometry in (R)-p-Hydroxymethamphetamine Analysis

| Feature | Description | Relevance to (R)-p-Hydroxymethamphetamine Research |

|---|---|---|

| High Mass Accuracy | Provides exact mass measurements, enabling the determination of elemental composition. | Differentiates (R)-p-Hydroxymethamphetamine from other isobaric compounds and aids in the identification of its metabolites. |

| High Resolving Power | Ability to distinguish between ions with very similar mass-to-charge ratios. | Separates the analyte signal from matrix interferences in complex biological samples. |

| Fragmentation Analysis | Generates characteristic fragmentation patterns for structural confirmation. | Provides definitive structural information for (R)-p-Hydroxymethamphetamine and its derivatives. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the stereochemical analysis of chiral molecules like (R)-p-Hydroxymethamphetamine. ingentaconnect.com It provides detailed information about the chemical structure and the spatial arrangement of atoms within a molecule. For determining enantiomeric purity, NMR offers several advantages, including the ability to analyze samples directly without the need for chromatographic separation. ingentaconnect.comnih.gov

The principle behind using NMR for chiral analysis involves creating a diastereomeric environment, as enantiomers are indistinguishable in a chiral environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govproquest.com The CSA, such as (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, interacts with the enantiomers of p-hydroxymethamphetamine to form transient diastereomeric complexes. ingentaconnect.com These complexes have distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer. nih.gov

Proton (¹H) NMR is commonly used for this purpose. The signals of specific protons in the (R) and (S) enantiomers will exhibit different chemical shifts in the presence of the chiral agent, and the relative integrals of these signals can be used to determine the enantiomeric excess. nih.gov For instance, the N-CH₃ proton signals are often well-resolved and suitable for quantification. nih.gov High-resolution magic angle spinning (HR-MAS) NMR is another advanced NMR technique that can be used to study the interactions between enantiomers and chiral stationary phases, mimicking chromatographic conditions. nih.govsemanticscholar.org

Table 2: ¹H NMR Data for Enantiomeric Purity Determination of a Methamphetamine Analog

| Proton | (R)-Enantiomer Chemical Shift (ppm) | (S)-Enantiomer Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | Resolved Signal A | Resolved Signal B |

| α-CH₃ | Resolved Signal C | Resolved Signal D |

| Aromatic Protons | Multiplet | Multiplet |

Note: The exact chemical shifts are dependent on the specific chiral solvating agent and solvent used.

Sample Preparation and Extraction Methods for Biological Matrices (e.g., Urine, Hair)

The analysis of (R)-p-Hydroxymethamphetamine in biological matrices such as urine and hair presents significant analytical challenges due to the complexity of these samples. nih.gov Effective sample preparation is a critical step to remove interfering endogenous substances and concentrate the analyte of interest prior to instrumental analysis. nih.gov The choice of extraction method depends on the nature of the biological matrix and the physicochemical properties of the analyte. The two most common techniques for the extraction of p-hydroxymethamphetamine and related compounds are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). researchgate.net

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. benthamopen.com For the extraction of (R)-p-Hydroxymethamphetamine from aqueous biological samples like urine, the pH of the sample is adjusted to a basic value (e.g., pH 10 or higher) to ensure that the amine group is in its free base form, which is more soluble in organic solvents. benthamopen.com

A variety of organic solvents can be used for LLE, including chloroform, dichloromethane, ethyl acetate, and diethyl ether. benthamopen.com The selection of the solvent is crucial for achieving high extraction recovery. After adding the organic solvent to the alkalinized sample, the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. The two phases are then separated, typically by centrifugation, and the organic layer containing the analyte is collected. benthamopen.com Supported Liquid Extraction (SLE) is a more recent variation that uses a solid support impregnated with the aqueous sample, over which the organic extraction solvent is passed, offering advantages such as the elimination of emulsion formation. norlab.comusm.edu

Table 3: Comparison of Organic Solvents for LLE of Amphetamines

| Solvent | Key Properties |

|---|---|

| Diethyl Ether | High volatility, good extraction efficiency for basic drugs. |

| Chloroform:Ethyl Acetate:Ethanol | A solvent system that can be optimized for specific analytes. |

| Dichloromethane:Isopropyl Alcohol | Effective for extracting a range of amphetamine-type substances. norlab.com |

Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique that has become a standard approach for the analysis of drugs in biological fluids. tiaft.orgthermofisher.com SPE utilizes a solid sorbent material packed into a cartridge or a well plate to retain the analyte of interest from a liquid sample. thermofisher.com The basic steps of an SPE procedure are: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte. researchgate.net

For the extraction of (R)-p-Hydroxymethamphetamine from biological matrices, mixed-mode SPE cartridges that combine non-polar (e.g., C8 or C18) and ion-exchange (e.g., cation exchange) functionalities are often employed. usm.edutiaft.org The urine or digested hair sample is typically acidified to ensure the amine group is protonated, allowing it to bind to the cation exchange sites on the sorbent. After washing the cartridge to remove matrix components, the analyte is eluted with a solvent mixture, often containing an organic solvent and a small amount of a strong base like ammonium (B1175870) hydroxide (B78521) to neutralize the amine and release it from the sorbent. SPE offers several advantages over LLE, including higher analyte recovery, cleaner extracts, and the potential for automation. researchgate.netusm.edu

Table 4: Typical SPE Procedure for (R)-p-Hydroxymethamphetamine from Urine

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | The SPE cartridge is washed with methanol (B129727) followed by water or a buffer. | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | The pre-treated urine sample is passed through the cartridge. | The analyte and some endogenous compounds are retained on the sorbent. |

| Washing | The cartridge is washed with a specific solvent or buffer. | To remove interfering substances while the analyte remains bound to the sorbent. |

| Elution | A specific solvent mixture is passed through the cartridge. | To desorb the analyte from the sorbent for collection. |

Applications and Research Perspectives in R P Hydroxymethamphetamine Studies

(R)-p-Hydroxymethamphetamine as a Biomarker in Metabolic Profiling

(R)-p-Hydroxymethamphetamine serves as a crucial biomarker in the metabolic profiling of individuals who have used methamphetamine. Following administration, methamphetamine is metabolized in the liver, primarily through oxidation, to various metabolites, including p-hydroxymethamphetamine (p-OHMA). nih.govmdpi.com The presence and concentration of p-OHMA and its conjugates, p-hydroxymethamphetamine-sulfate and p-hydroxymethamphetamine-glucuronide, in urine are definitive indicators of methamphetamine intake.

Metabolomic studies utilize advanced analytical techniques to create a comprehensive profile of metabolites in biological samples. In this context, the detection of p-OHMA provides concrete evidence of recent methamphetamine use. Research has established a clear association between the urinary concentrations of p-OHMA and the genetic makeup of the individual, specifically their CYP2D6 genotype. nih.gov This genetic influence on metabolic pathways underscores the importance of considering individual variations in biomarker analysis.

The table below summarizes key findings related to the use of (R)-p-Hydroxymethamphetamine as a biomarker.

| Aspect | Finding | Reference |

| Metabolite | (R)-p-Hydroxymethamphetamine (p-OHMA) is a major metabolite of methamphetamine. | nih.govmdpi.com |

| Detection | Presence in urine confirms methamphetamine use. | nih.gov |

| Conjugates | Excreted as sulfate (B86663) and glucuronide conjugates. | nih.gov |

| Genetic Link | Urinary concentrations are associated with CYP2D6 genotype. | nih.gov |

Research into Immunotherapeutic Interventions Targeting p-Hydroxymethamphetamine

Immunotherapeutic approaches for methamphetamine use disorder are an active area of research, primarily focusing on the development of vaccines and monoclonal antibodies (mAbs). newhorizonscenters.comnih.gov These interventions aim to generate antibodies that bind to methamphetamine in the bloodstream, preventing it from crossing the blood-brain barrier and exerting its psychoactive effects. newhorizonscenters.comdetox.com While the primary target of these immunotherapies is the parent methamphetamine molecule, the ability of these antibodies to also recognize and bind to its active metabolites, such as p-hydroxymethamphetamine, is a significant area of investigation. plos.org

Research has demonstrated that certain anti-methamphetamine monoclonal antibodies can indeed bind to p-hydroxymethamphetamine. plos.org This cross-reactivity is a desirable characteristic for a therapeutic antibody, as it broadens the scope of its neutralizing capabilities. The development of such immunotherapies that can effectively target both methamphetamine and its key metabolites represents a promising strategy in the field of addiction medicine. plos.orgnih.govnih.gov

| Immunotherapy Type | Mechanism of Action | Target Specificity | Reference |

| Vaccines | Stimulate the host's immune system to produce anti-methamphetamine antibodies. | Primarily targets methamphetamine; cross-reactivity with metabolites is a research focus. | newhorizonscenters.comvu.edu.au |

| Monoclonal Antibodies (mAbs) | Administration of laboratory-produced antibodies that bind to methamphetamine. | Some mAbs have been shown to bind to both methamphetamine and p-hydroxymethamphetamine. | nih.govdetox.complos.org |

Pharmacogenomic Considerations in p-Hydroxymethamphetamine Metabolism

The metabolism of methamphetamine is significantly influenced by genetic variations, a field of study known as pharmacogenomics. The conversion of methamphetamine to its primary active metabolite, p-hydroxymethamphetamine, is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov The gene encoding for CYP2D6 is highly polymorphic, leading to considerable inter-individual variability in enzyme activity. researchgate.netdrugbank.com

Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Have little to no functional CYP2D6 enzyme.

Intermediate Metabolizers (IMs): Have reduced CYP2D6 enzyme activity.

Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 enzyme activity.

Ultrarapid Metabolizers (UMs): Have increased CYP2D6 enzyme activity.

This genetic variability has a direct impact on the pharmacokinetic profile of methamphetamine and the formation of p-hydroxymethamphetamine. In individuals with lower CYP2D6 activity (PMs and IMs), the conversion of methamphetamine to p-OHMA is slower. Conversely, extensive metabolizers are exposed to proportionally higher levels of p-OHMA and amphetamine. nih.govescholarship.org Studies have shown that urinary concentrations of p-OHMA are directly associated with the CYP2D6 genotype. nih.govescholarship.org Understanding an individual's CYP2D6 phenotype can therefore be crucial in interpreting metabolic profiles and anticipating the physiological effects of methamphetamine.

The following table illustrates the relationship between CYP2D6 phenotype and the metabolism of methamphetamine to p-hydroxymethamphetamine.

| CYP2D6 Phenotype | Enzyme Activity | p-Hydroxymethamphetamine Formation | Clinical Implication | Reference |

| Poor Metabolizer (PM) | Very low or absent | Significantly reduced | Higher plasma concentrations of parent drug. | nih.gov |

| Intermediate Metabolizer (IM) | Decreased | Reduced | Slower metabolism compared to EMs. | nih.gov |

| Extensive Metabolizer (EM) | Normal | Efficient | Considered the "standard" metabolic profile. | nih.govnih.gov |

| Ultrarapid Metabolizer (UM) | Increased | Rapid and extensive | Higher exposure to p-OHMA. | mdpi.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.